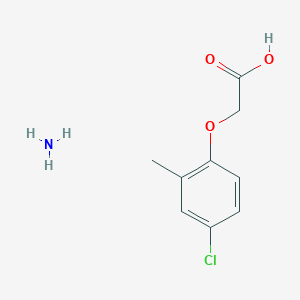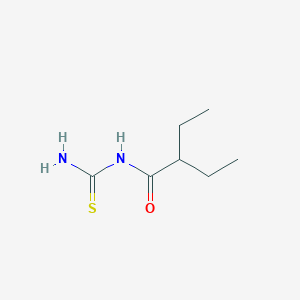
(2-Ethyl-butanoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-butanoyl)thiourea, also known as EBUT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EBUT is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of (2-Ethyl-butanoyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that (2-Ethyl-butanoyl)thiourea inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Effets Biochimiques Et Physiologiques
(2-Ethyl-butanoyl)thiourea has various biochemical and physiological effects, including cytotoxic, anti-inflammatory, and antioxidant effects. Studies have shown that (2-Ethyl-butanoyl)thiourea induces apoptosis, or programmed cell death, in cancer cells. (2-Ethyl-butanoyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, (2-Ethyl-butanoyl)thiourea has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Ethyl-butanoyl)thiourea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. (2-Ethyl-butanoyl)thiourea is also relatively inexpensive compared to other compounds with similar applications. However, there are also some limitations to the use of (2-Ethyl-butanoyl)thiourea in laboratory experiments. One limitation is that the mechanism of action of (2-Ethyl-butanoyl)thiourea is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, the cytotoxic effects of (2-Ethyl-butanoyl)thiourea can make it difficult to use in experiments that require the proliferation of cells.
Orientations Futures
There are several future directions for research on (2-Ethyl-butanoyl)thiourea. One direction is to further investigate the mechanism of action of (2-Ethyl-butanoyl)thiourea, in order to better understand its effects on cells and signaling pathways. Another direction is to investigate the potential use of (2-Ethyl-butanoyl)thiourea in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of (2-Ethyl-butanoyl)thiourea for use in laboratory experiments and potential clinical applications.
Conclusion
In conclusion, (2-Ethyl-butanoyl)thiourea is a promising compound for use in scientific research. Its potential applications in cancer research, anti-inflammatory therapy, and antioxidant therapy make it a valuable candidate for further investigation. While there are limitations to the use of (2-Ethyl-butanoyl)thiourea in laboratory experiments, its advantages, such as ease of synthesis and stability, make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of (2-Ethyl-butanoyl)thiourea and to determine its optimal use in laboratory experiments and potential clinical applications.
Méthodes De Synthèse
(2-Ethyl-butanoyl)thiourea can be synthesized through a simple reaction between ethyl butyrate and thiourea. The reaction takes place in the presence of a base, such as sodium hydroxide, and results in the formation of (2-Ethyl-butanoyl)thiourea as a white crystalline solid. The yield of the reaction can be improved by using a solvent, such as ethanol or methanol, and by controlling the reaction temperature and time.
Applications De Recherche Scientifique
(2-Ethyl-butanoyl)thiourea has been shown to have various applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that (2-Ethyl-butanoyl)thiourea has cytotoxic effects on cancer cells, making it a potential candidate for use in chemotherapy. (2-Ethyl-butanoyl)thiourea has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for use in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
17464-80-1 |
|---|---|
Nom du produit |
(2-Ethyl-butanoyl)thiourea |
Formule moléculaire |
C7H14N2OS |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
N-carbamothioyl-2-ethylbutanamide |
InChI |
InChI=1S/C7H14N2OS/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |
Clé InChI |
XHNZILSXIZZXFS-UHFFFAOYSA-N |
SMILES isomérique |
CCC(CC)C(=O)N=C(N)S |
SMILES |
CCC(CC)C(=O)NC(=S)N |
SMILES canonique |
CCC(CC)C(=O)NC(=S)N |
Synonymes |
(2-Ethyl-butanoyl)thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



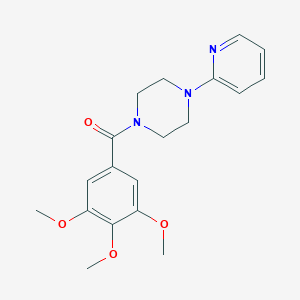
![Spiro[5.6]dodecane](/img/structure/B94616.png)
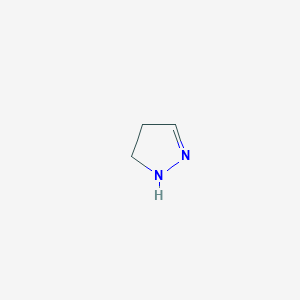
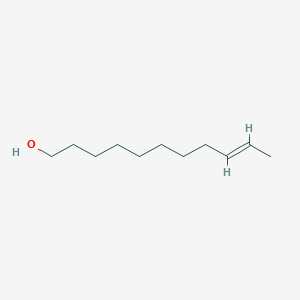

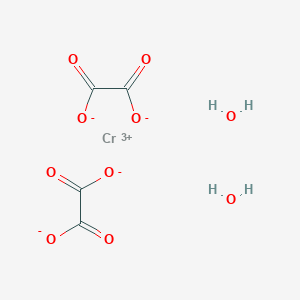
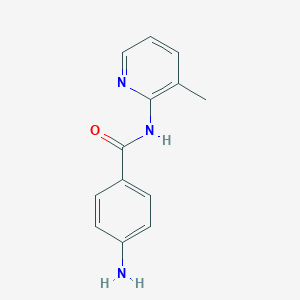
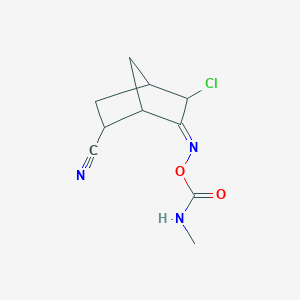
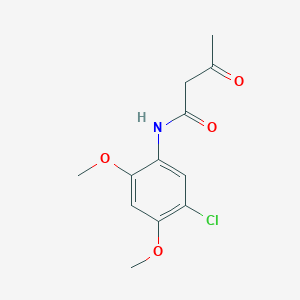
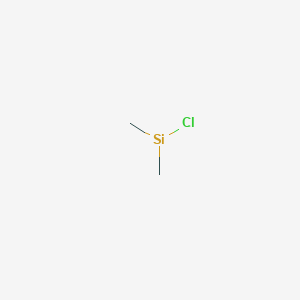
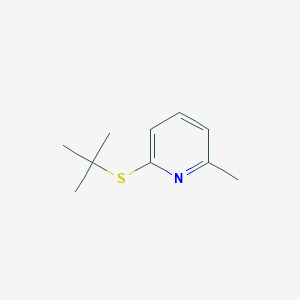
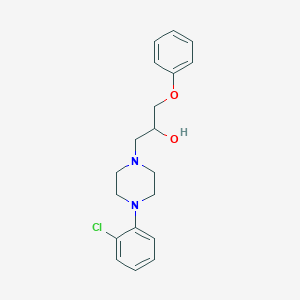
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
